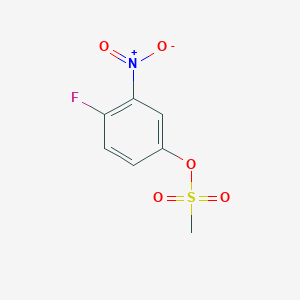

4-Fluoro-3-nitrophenyl methanesulfonate

Description

Mechanistic Frameworks of Sulfonate Reactivity in Organic Synthesis

The reactivity of aryl sulfonates is largely dominated by the exceptional leaving group ability of the sulfonate moiety. This characteristic facilitates carbon-oxygen (C-O) or sulfur-oxygen (S-O) bond cleavage, depending on the reaction conditions and the nature of the nucleophile. nih.gov In the context of aryl methanesulfonates, the most significant reaction pathway is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. youtube.com This reaction is highly favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.comucalgary.ca These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the rate-determining addition step. youtube.comuomustansiriyah.edu.iq

The nature of the leaving group is also crucial. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Consequently, the bond strength between the carbon and the leaving group is more important than the leaving group's stability as an anion. The highly polarized C-F bond is particularly susceptible to nucleophilic attack, making fluoride (B91410) an excellent leaving group in this specific mechanism, often superior to other halogens (F > Cl > Br > I). uomustansiriyah.edu.iqnih.gov Aryl methanesulfonates function as "latent phenols," where the mesylate group can be cleaved under specific conditions to generate a phenoxide in situ, which can then participate in further reactions. nih.govresearchgate.netnih.gov

The Strategic Importance of 4-Fluoro-3-nitrophenyl Methanesulfonate (B1217627) as a Synthetic Building Block

The compound 4-Fluoro-3-nitrophenyl methanesulfonate is a prime example of a highly activated substrate designed for sophisticated organic synthesis. Its strategic importance stems from the specific arrangement of its functional groups, which confers a high degree of reactivity and synthetic versatility.

The aromatic ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) meta to the methanesulfonate and a fluorine atom (-F) para to the methanesulfonate. While the nitro group is ortho to the fluorine, both groups work in concert to strongly activate the ring towards nucleophilic attack. Specifically, the nitro group at the 3-position provides strong inductive and resonance withdrawal, significantly stabilizing the Meisenheimer intermediate formed during an SNAr reaction.

This dual activation makes the molecule an exceptionally potent electrophile. The fluorine atom, being an excellent leaving group in SNAr reactions, can be readily displaced by a wide range of nucleophiles. Furthermore, the methanesulfonate group itself is an excellent leaving group, providing a second site for potential nucleophilic attack, although displacement of the fluoride is typically favored due to the activation pattern.

The 4-fluoro-3-nitrophenyl scaffold is a vital component in the assembly of biologically active molecules. For instance, derivatives of 4-fluoro-3-nitro-β-hydroxyphenylalanine have been extensively utilized in the total synthesis of complex glycopeptide antibiotics like vancomycin (B549263) and its analogues. acs.orgnih.govfigshare.com This underscores the value of this substitution pattern in constructing intricate molecular architectures. Therefore, this compound serves as a powerful building block, enabling the efficient introduction of the 3-nitro-4-methanesulfonatophenyl moiety into target structures via a highly efficient SNAr reaction.

Review of Established Methodologies for Aryl Sulfonate Synthesis and Transformation

Synthesis of Aryl Methanesulfonates:

The most common and direct method for the synthesis of aryl methanesulfonates is the reaction of a corresponding phenol (B47542) with methanesulfonyl chloride (MsCl) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct. vanderbilt.edunih.gov

The synthesis of the specific precursor, 4-Fluoro-3-nitrophenol, can be achieved through the nitration of 4-fluorophenol. This electrophilic aromatic substitution is a standard procedure in organic synthesis.

Table 1: Representative Synthesis of a Fluoronitro Aromatic Precursor (Data derived from an analogous synthesis of 4-Fluoro-3-nitrobenzoic acid for illustrative purposes) chemicalbook.com

| Starting Material | Reagents | Temperature | Time | Product | Yield |

| 4-Fluorobenzoic acid | KNO₃, conc. H₂SO₄ | Room Temperature | Overnight | 4-Fluoro-3-nitrobenzoic acid | 90% |

Transformations of Aryl Methanesulfonates:

The primary transformation of activated aryl methanesulfonates is their participation in SNAr reactions. They are particularly useful in the synthesis of diaryl ethers. A notable method involves the in-situ deprotection of the aryl methanesulfonate to a phenoxide using a base like potassium phosphate (B84403) (K₃PO₄), which then reacts with an activated aryl halide in a one-pot procedure. nih.govresearchgate.net This tandem deprotection-SNAr sequence is highly efficient, especially for electron-deficient aryl methanesulfonates which might otherwise be unreactive. nih.gov

Table 2: Representative SNAr Reactions of Activated Aryl Methanesulfonates to Form Diaryl Ethers (Data from Xu, H.; Chen, Y. Molecules 2007, 12, 861-867) nih.gov

| Aryl Methanesulfonate | Aryl Halide | Base | Solvent | Product | Yield |

| 4-Nitrophenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | Bis(4-nitrophenyl) ether | 85% |

| 4-Nitrophenyl methanesulfonate | 4-Chloronitrobenzene | K₃PO₄ | [Bmim]BF₄ | Bis(4-nitrophenyl) ether | 88% |

| 4-Chlorophenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | 4-Chloro-4'-nitrodiphenyl ether | 75% |

| Phenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | 4-Nitrodiphenyl ether | 78% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDUKSREZAXNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Fluoro 3 Nitrophenyl Methanesulfonate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a probable and significant reaction pathway for 4-Fluoro-3-nitrophenyl methanesulfonate (B1217627). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Displacement of the Methanesulfonate Leaving Group by Various Nucleophiles

While specific studies on the displacement of the methanesulfonate group from 4-Fluoro-3-nitrophenyl methanesulfonate are not available, the methanesulfonate anion (mesylate) is known to be a good leaving group in nucleophilic substitution reactions. Its stability as an anion, due to the delocalization of the negative charge across the sulfonyl group, facilitates its departure from the aromatic ring.

In the context of SNAr, various nucleophiles would be expected to displace the methanesulfonate group. These could include:

Oxygen nucleophiles: such as alkoxides and phenoxides.

Nitrogen nucleophiles: including ammonia (B1221849), primary and secondary amines.

Sulfur nucleophiles: like thiols and thiophenoxides.

The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as the solvent and temperature. Without experimental data, a comparative data table of reaction rates cannot be constructed.

Influence of the Fluorine and Nitro Substituents on SNAr Kinetics and Regioselectivity

The fluorine and nitro groups on the aromatic ring are expected to have a profound influence on the kinetics and regioselectivity of SNAr reactions.

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. When positioned ortho or para to a leaving group, it significantly activates the ring towards nucleophilic attack. It achieves this by stabilizing the negatively charged Meisenheimer intermediate through resonance. In this compound, the nitro group is ortho to the fluorine atom and meta to the methanesulfonate group. This positioning would strongly activate the carbon bearing the fluorine for nucleophilic attack. The carbon attached to the methanesulfonate group would experience less activation from the nitro group due to the meta relationship.

Fluorine Atom: In the context of SNAr, fluorine is a highly effective leaving group, often exhibiting greater reactivity than other halogens (the "element effect"). This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, and the high electronegativity of fluorine accelerates this step.

Regioselectivity: Based on the positions of the activating nitro group and the nature of the leaving groups, it is highly probable that nucleophilic attack will preferentially occur at the carbon atom bonded to the fluorine atom. The nitro group at position 3 strongly activates the carbon at position 4.

Examination of Competitive SN2 vs. SNAr Pathways in Fluorination Reactions

The concept of a competitive SN2 pathway is not directly applicable to reactions at an aromatic carbon. SN2 reactions involve a backside attack on an sp3-hybridized carbon, leading to an inversion of stereochemistry. Aromatic carbons are sp2-hybridized and part of a planar ring system, which makes a backside attack sterically impossible. Therefore, nucleophilic substitution on the aromatic ring of this compound would proceed via an SNAr mechanism, not an SN2 mechanism.

Hydrolytic and Solvolytic Decompositions

The stability of this compound in the presence of water (hydrolysis) or other solvents (solvolysis) would be an important aspect of its chemical profile.

Non-Enzymatic Hydrolysis Mechanisms

Aryl methanesulfonates can undergo hydrolysis, typically under basic conditions. The mechanism of base-catalyzed hydrolysis of aryl esters generally involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonate group. This would lead to the cleavage of the S-O bond and the formation of a phenol (B47542) and methanesulfonic acid.

The rate of this hydrolysis would be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring of this compound would be expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of hydrolysis compared to an unsubstituted phenyl methanesulfonate. However, without specific kinetic studies, a detailed mechanistic description and a data table of hydrolysis rates under different conditions cannot be provided.

Enzyme-Catalyzed Hydrolysis of Aryl Methanesulfonates (e.g., Carbonic Anhydrase Activity)

Some enzymes, such as carbonic anhydrase, have been shown to catalyze the hydrolysis of certain aryl sulfonate esters. Carbonic anhydrases are metalloenzymes that typically catalyze the reversible hydration of carbon dioxide. However, they can exhibit promiscuous esterase activity.

Studies have demonstrated that various isoforms of carbonic anhydrase can effectively hydrolyze simple methanesulfonate derivatives of phenols. The mechanism is believed to involve the nucleophilic attack of a zinc-bound hydroxide ion in the enzyme's active site on the sulfur atom of the methanesulfonate.

It is plausible that this compound could be a substrate for carbonic anhydrase. The electron-withdrawing substituents on the aromatic ring might enhance its binding affinity to the active site and facilitate the catalytic hydrolysis. However, no specific studies have been published to confirm this or to provide kinetic parameters such as Kcat or KM for this particular compound.

Rearrangement Reactions and Other Transformations

Exploration of Anionic Thia-Fries Rearrangements

The anionic thia-Fries rearrangement is a powerful synthetic tool for the ortho-functionalization of aromatic rings. rsc.org This reaction involves the base-mediated intramolecular migration of a sulfonyl group from an oxygen atom to a carbon atom on the aromatic ring, resulting in the formation of an ortho-hydroxysulfone. rsc.orgnih.gov The mechanism is initiated by ortho-lithiation, which is a directed metalation event, followed by a 1,3-O→C shift of the sulfonyl moiety. rsc.org

While direct studies on the anionic thia-Fries rearrangement of this compound are not extensively documented in the reviewed literature, the structural features of the molecule allow for a discussion of its potential reactivity in this context. The presence of the methanesulfonate group on the phenolic oxygen makes it a candidate for this type of transformation. The regioselectivity of the rearrangement is dictated by the ortho-directing group and the electronic nature of the substituents on the aromatic ring.

In principle, treatment of this compound with a strong base, such as an organolithium reagent like lithium diisopropylamide (LDA), could induce the rearrangement. ed.ac.uk The expected product would be 2-hydroxy-4-fluoro-5-nitrophenyl methyl sulfone. The reaction is generally carried out under anhydrous conditions at low temperatures.

It is important to consider that the reaction outcome can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in the target molecule, can affect the acidity of the ortho protons and the stability of the intermediates. In some cases, competing reactions like aryne formation can occur. researchgate.net The viability and efficiency of the anionic thia-Fries rearrangement for this compound would therefore depend on the specific reaction conditions employed and the interplay of the electronic effects of the fluoro and nitro substituents.

The table below summarizes examples of related aryl sulfonates that have been reported to undergo anionic thia-Fries rearrangement, illustrating the general applicability of this reaction.

| Starting Material | Base | Product | Reference |

| Ferrocenyl triflate | LDA | ortho-Hydroxy(trifluoromethylsulfonyl)ferrocene | researchgate.net |

| 1,1'-Ferrocenediyl ditriflate | LDA | meso-1,1'-Bis(hydroxy)-2,2'-bis(trifluoromethylsulfonyl)ferrocene | researchgate.net |

| Aryl triflate tricarbonylchromium complexes | Base | [ortho-hydroxyaryl(trifluoromethylsulfonyl)phenol]tricarbonylchromium complexes | nih.gov |

Reductive Cyclization Pathways Involving Nitro Groups

The nitro group in this compound is a versatile functional group that can participate in various transformations, most notably reductive cyclization reactions to form heterocyclic structures. These reactions are of significant interest in synthetic organic chemistry due to their ability to construct complex molecular architectures.

While specific studies on the reductive cyclization of this compound are not prevalent, the reactivity of structurally similar nitrophenyl compounds provides a strong basis for predicting its behavior. For instance, related 2-fluoronitrobenzenes have been shown to undergo aromatic nucleophilic substitution followed by reductive cyclization. acs.org A plausible pathway for this compound would involve an initial nucleophilic displacement of the fluorine atom, followed by reduction of the nitro group and subsequent intramolecular cyclization.

A notable example involves a base-mediated reductive cyclization of nitrophenyl derivatives to synthesize hexahydro-2,6-methano-1-benzazocines. acs.org In this methodology, a nitroaryl precursor is subjected to conditions that facilitate the reduction of the nitro group, often using agents like iron in acetic acid or catalytic hydrogenation, which then triggers an intramolecular cyclization event. The nature of the substituent ortho to the nitro group and the tethered functionalities dictate the structure of the resulting heterocyclic product.

For this compound, a hypothetical reductive cyclization pathway could be initiated by a reducing agent that selectively reduces the nitro group to an amino group. This intermediate, 3-amino-4-fluorophenyl methanesulfonate, could then potentially undergo intramolecular cyclization, although the reactivity of the methanesulfonate group as a leaving group in such a transformation would need to be considered. Alternatively, if the fluorine atom is first substituted by a suitable nucleophile containing a reactive functional group, a variety of heterocyclic systems could be accessed upon nitro group reduction.

The following table presents examples of reductive cyclizations of related nitroaromatic compounds, highlighting the versatility of this synthetic strategy.

| Starting Material | Key Transformation | Product | Reference |

| Dimethyl-2-(4-methoxy-2-nitrophenyl)malonate | Aromatic nucleophilic substitution followed by reductive cyclization | Hexahydro-2,6-methano-1-benzazocine derivative | acs.org |

| 2-Fluoronitrobenzenes | Aromatic nucleophilic substitution with dimethyl malonate | Nitroaryl propenoates (precursors for cyclization) | acs.org |

| 4-Nitrophenylcyclohexanones | Base-mediated reductive cyclization | Hexahydro-2,6-methano-1-benzazocine ring system | acs.org |

Applications of 4 Fluoro 3 Nitrophenyl Methanesulfonate in Complex Chemical Synthesis

As a Precursor for Diarylether Formation

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, often relying on the coupling of an aryl halide or sulfonate with a phenol (B47542). The electronic properties of 4-Fluoro-3-nitrophenyl methanesulfonate (B1217627) make it a potentially reactive substrate for such transformations.

Intermolecular C-O Cross-Coupling Reactions

Intermolecular carbon-oxygen (C-O) cross-coupling reactions are powerful methods for constructing the diaryl ether linkage. In the context of 4-Fluoro-3-nitrophenyl methanesulfonate, the methanesulfonate group (mesylate) acts as an effective leaving group in palladium-catalyzed or copper-promoted coupling reactions. The electron-withdrawing nitro group ortho to the fluorine and meta to the mesylate group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) pathways. This allows for the coupling of various phenolic partners under relatively mild conditions. The general scope of palladium-catalyzed diaryl ether formation has been significantly improved to include electron-deficient aryl halides, which suggests that substrates like this compound would be viable candidates for these reactions.

Optimization of Reaction Media, including Ionic Liquids

The efficiency of C-O cross-coupling reactions can be highly dependent on the reaction medium. Ionic liquids (ILs), which are salts with low melting points, have emerged as green and effective solvents for a variety of organic transformations, including catalysis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents. For the synthesis of diaryl ethers, the use of ionic liquids like 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][OTf]) can enhance reaction rates and facilitate catalyst recycling. While specific studies optimizing diaryl ether formation from this compound in ionic liquids are not extensively documented, the principles of using ILs to promote similar coupling reactions are well-established.

In the Construction of Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound is a valuable synthon for creating more complex fluorinated structures.

Introduction of Fluorine via Displacement Reactions

In this compound, the fluorine atom itself is activated towards nucleophilic displacement due to the presence of the ortho-nitro group. This reactivity allows for the introduction of other functional groups at the C4 position. For instance, in reactions with primary aromatic amines, the fluorine atom of the structurally related 1-fluoro-2,4-dinitrobenzene (B121222) is readily displaced. This type of nucleophilic aromatic substitution (SNAr) reaction provides a pathway to synthesize a variety of substituted 3-nitrophenyl methanesulfonate derivatives, where the original fluorine atom is replaced by nucleophiles such as alkoxides, thiolates, or amines, thereby creating diverse molecular scaffolds.

Synthesis of Fluorinated Aromatic Scaffolds

Beyond simple displacement, this compound serves as a foundational building block for larger fluorinated aromatic systems. The methanesulfonate group can be targeted in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) to build biaryl systems or introduce other complex substituents, while the fluoro-nitrophenyl core is retained. This strategic functionalization enables the synthesis of highly functionalized aromatic compounds where the fluorine atom plays a crucial role in modulating the properties of the final molecule. The development of methods for transforming perfluoro organic compounds highlights the importance of fluorinated building blocks in creating highly functionalized materials.

Role in the Synthesis of Biologically Relevant Compounds and Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous biologically active compounds and are indicative of its utility as a pharmaceutical intermediate. The combination of a nitrophenyl group and a reactive leaving group is common in the synthesis of various therapeutic agents.

A closely related isomer, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (B104242) , has been identified as a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides. These compounds are known to be potent inhibitors of histone deacetylase (HDAC), a class of enzymes implicated in cancer. Given the structural similarity, it is highly plausible that this compound could be employed in analogous synthetic routes to produce structurally similar, novel inhibitors or other biologically active molecules. The sulfonamide group, for instance, is a well-known pharmacophore in drugs with antibacterial, anticancer, and diuretic activities. The strategic placement of fluorine, a nitro group, and a sulfonate leaving group provides medicinal chemists with a versatile template for developing new drug candidates.

As a Building Block for Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. The synthetic strategy typically involves an initial nucleophilic aromatic substitution reaction, followed by reduction of the nitro group and subsequent cyclization.

A primary application is in the synthesis of benzimidazole (B57391) derivatives. The general approach involves the reaction of this compound with an amine. The fluorine atom, activated by the adjacent nitro group, is displaced to form a new C-N bond. The resulting N-substituted-4-amino-2-nitrophenyl methanesulfonate intermediate can then be subjected to reduction. Catalytic hydrogenation or reduction with metals in acidic media converts the nitro group to a primary amine, yielding a 1,2-phenylenediamine derivative. This diamine is a critical precursor that can be condensed with various reagents like aldehydes or carboxylic acids to form the benzimidazole ring system. researchgate.netjyoungpharm.orgbeilstein-journals.org For instance, condensation with an aldehyde in the presence of an acid catalyst or under oxidative conditions leads to the formation of 2-substituted benzimidazoles. rsc.org

Similarly, this compound is a potential starting material for quinazolines. The synthesis can begin by reacting this compound with a source of ammonia (B1221849) or a primary amine to generate a 4-amino-3-nitrophenyl intermediate. After reduction of the nitro group to yield the corresponding 3,4-diaminophenyl derivative, cyclization with a one-carbon synthon, such as formamidine (B1211174) acetate (B1210297) or an orthoester, can yield the quinazoline (B50416) core. google.comnih.gov The methanesulfonate group may be retained or further modified in subsequent steps.

The key reaction enabling these syntheses is the initial SNAr step, which proceeds under relatively mild conditions due to the strong electron-withdrawing effect of the nitro group.

Table 1: Synthesis of Benzimidazole Precursors from Fluoro-Nitro-Aromatics

| Starting Material | Nucleophile | Product | Catalyst/Conditions | Application |

| Fluoro-nitro-aromatic | Amine (R-NH₂) | N-R-amino-nitro-aromatic | Base (e.g., K₂CO₃), DMF | Precursor for 1,2-phenylenediamine |

| 1,2-Phenylenediamine | Aldehyde (R'-CHO) | 2-R'-Benzimidazole | Acid catalyst (e.g., p-TsOH) or Oxidant (e.g., O₂) | Core of various pharmaceuticals |

| 1,2-Phenylenediamine | Carboxylic Acid (R'-COOH) | 2-R'-Benzimidazole | High temperature, strong acid | Anthelmintic and antiulcer drugs |

This table presents a generalized pathway for the synthesis of benzimidazoles, a common application for intermediates derived from compounds like this compound.

Preparation of Acetophenone (B1666503) and Aniline (B41778) Derivatives for Drug Synthesis

The primary utility of this compound in this context is as a precursor to highly functionalized aniline derivatives, which are pivotal intermediates in the synthesis of numerous drugs, particularly kinase inhibitors. The synthesis of acetophenone derivatives from this substrate is not a common or synthetically viable route due to the strong deactivating nature of the nitro and methanesulfonyl groups, which makes the aromatic ring unsuitable for electrophilic reactions like Friedel-Crafts acylation. organic-chemistry.orgyoutube.comvedantu.com

Aniline Derivatives for Drug Synthesis:

The synthesis of aniline derivatives from this compound leverages its reactivity in two key transformations:

Nucleophilic Aromatic Substitution (SNAr): The activated fluorine atom can be readily displaced by various nitrogen nucleophiles. For example, reaction with a substituted amine (e.g., 4-fluoro-2-methoxyaniline) in the presence of an acid catalyst can be used to construct complex diarylamine structures.

Nitro Group Reduction: The nitro group is a versatile handle that can be cleanly reduced to a primary amine (aniline) using a variety of methods. Catalytic hydrogenation (e.g., using Pd/C) and metal-mediated reductions (e.g., Fe/NH₄Cl or SnCl₂) are standard procedures for this transformation. organic-chemistry.orgresearchgate.net

This two-step sequence allows for the creation of substituted phenylenediamine and aminophenol derivatives that are key building blocks for targeted therapies. For example, substituted fluoro-nitro-anilines are used in the synthesis of kinase inhibitors like Osimertinib. The general synthetic scheme involves coupling the fluoro-nitro-aniline with a pyrimidine (B1678525) core, followed by reduction of the nitro group to an aniline, which is then acylated to complete the synthesis of the drug molecule.

Table 2: Representative Reactions for Aniline Derivative Synthesis

| Reaction Type | Substrate | Reagent(s) | Product | Typical Yield |

| SNAr | 4-Fluoro-3-nitrophenyl derivative | N¹,N¹,N²-trimethylethane-1,2-diamine | N-substituted-4-amino-3-nitrophenyl derivative | Good to High |

| Nitro Reduction | 4-Fluoro-2-methoxy-5-nitroaniline | Fe, NH₄Cl, EtOH/H₂O | 5-Amino-4-fluoro-2-methoxyaniline | High |

| Nitro Reduction | Aromatic Nitro Compound | H₂, Pd/C | Aromatic Amine (Aniline) | >90% |

| Acylation | Aniline Derivative | Acryloyl chloride, DIPEA | Acrylamide Derivative | High |

Data compiled from synthetic procedures for kinase inhibitors and related aniline derivatives. jyoungpharm.org

Utility in Bioconjugation Strategies

Bioconjugation involves the covalent attachment of molecules to biomolecules like proteins to create probes, diagnostics, or therapeutics. The 4-fluoro-3-nitrophenyl moiety, present in this compound, is a valuable electrophilic handle for such applications.

The principle relies on the SNAr reaction, where the electron-deficient aromatic ring reacts with nucleophilic side chains of amino acids on a protein surface. The most common targets are the ε-amino group of lysine (B10760008) and the N-terminal α-amino group. The fluorine atom, activated by the ortho-nitro group, serves as an excellent leaving group upon nucleophilic attack by these amines under physiological or near-physiological conditions. This reaction results in a stable covalent bond, linking the phenyl methanesulfonate-containing molecule to the protein. researchgate.netnih.gov

This strategy can be employed to:

Attach Fluorophores: A molecule containing the 4-fluoro-3-nitrophenyl group and a fluorescent dye can be used to label proteins for imaging and tracking studies.

Develop Antibody-Drug Conjugates (ADCs): A potent drug molecule functionalized with this reactive group could be conjugated to a monoclonal antibody, directing the drug specifically to cancer cells.

Create Probes for Activity-Based Profiling: The moiety can be incorporated into small molecule probes designed to covalently bind to the active site of specific enzymes.

Furthermore, nitroaromatic compounds are known to be sensitive to the oxygen concentration in their environment. In hypoxic (low oxygen) conditions, such as those found in solid tumors, the nitro group can be enzymatically reduced. This bioreduction can be harnessed as a trigger to release a conjugated drug or to activate a fluorescent probe selectively within the tumor microenvironment, a strategy known as hypoxia-activated bioconjugation. doubtnut.com

Spectroscopic Characterization and Computational Analysis of 4 Fluoro 3 Nitrophenyl Methanesulfonate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of 4-Fluoro-3-nitrophenyl methanesulfonate (B1217627) can be thoroughly investigated using a combination of 1H, 13C, and 19F NMR spectroscopy.

¹H NMR: Protons attached directly to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orglibretexts.org This is due to the ring current effect, where the delocalized π-electrons generate an induced magnetic field that deshields the external protons. amherst.edu In 4-fluoro-3-nitrophenyl methanesulfonate, the aromatic region would display signals for the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro group and the fluorine atom would shift these signals further downfield. jove.com The methanesulfonate group's methyl protons would appear as a distinct singlet in the upfield region, typically around 3.0-3.5 ppm. The splitting patterns of the aromatic protons, governed by spin-spin coupling, would provide crucial information about their relative positions (ortho, meta, para). amherst.eduwisc.edu

¹³C NMR: Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.orglibretexts.org The presence of substituents significantly influences the chemical shifts of the ring carbons. Electron-withdrawing groups like the nitro group deshield the carbons they are attached to (ipso-carbon) as well as the ortho and para positions. tandfonline.comresearchgate.net The carbon atom directly bonded to the fluorine will show a large one-bond coupling (¹JCF), which is a characteristic feature. The number of distinct signals in the aromatic region can confirm the substitution pattern; for this compound, six unique aromatic carbon signals are expected. fiveable.me The methyl carbon of the methanesulfonate group would appear at a much higher field.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for studying fluorinated compounds. nih.govrsc.org It offers a wide chemical shift range, making it highly sensitive to the electronic environment. ubc.ca For this compound, a single resonance would be observed. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, the fluorine nucleus will couple with nearby protons (primarily the ortho proton), providing characteristic splitting patterns in both the ¹⁹F and ¹H NMR spectra that help confirm the structure. rsc.org

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |

|---|---|---|

| Aromatic Protons (3H) | ~7.5 - 8.5 | Doublets, Triplets, or Doublet of Doublets due to H-H and H-F coupling. |

| Methyl Protons (-SO₂CH₃) | ~3.0 - 3.5 | Singlet (s) |

| Aromatic Carbons (6C) | ~120 - 155 | Six distinct signals. The carbon attached to fluorine will show a large ¹JCF coupling. |

| Methyl Carbon (-SO₂CH₃) | ~35 - 45 | One signal. |

| Fluorine-19 (1F) | -100 to -130 (relative to CFCl₃) | Coupling to ortho proton(s) would result in a doublet or triplet. |

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals across two frequency axes, revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. quizlet.com For this compound, COSY would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). wikipedia.orgquizlet.com It is invaluable for assigning the ¹³C signals corresponding to the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.netuni-jena.de While multiple chemical formulas might correspond to the same nominal mass (integer mass), only one will match the exact mass measured by HRMS. youtube.com This capability is essential for confirming the identity of a newly synthesized compound like this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₅S |

| Nominal Mass | 235 u |

| Monoisotopic (Exact) Mass | 234.9951 u |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jeolusa.com It is widely used to assess the purity of a sample and confirm the identity of its components. qa-group.comthermofisher.com

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). scioninstruments.com Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. measurlabs.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For this compound, a pure sample would show a single major peak in the chromatogram. The mass spectrum associated with this peak would show the molecular ion (M+) and a characteristic fragmentation pattern, which could include the loss of the methanesulfonyl group (•CH₃SO₂) or the nitro group (•NO₂), further confirming the compound's identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀FNO₅S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions (a, b, c) | 14.2596 Å, 11.4800 Å, 8.3602 Å |

| Dihedral Angle (between rings) | 47.63° |

| Key Intermolecular Interactions | π-π stacking (centroid-centroid distance = 3.7806 Å), C-H···O hydrogen bonding |

Analysis of Molecular Conformation and Crystal Packing

For instance, the related compound 4-Fluoro-3-nitrophenyl methyl sulfone crystallizes in a monoclinic system with the space group P21/c. researchgate.net The conformation of such molecules is typically non-planar, influenced by the spatial arrangement of the sulfonate or sulfone group relative to the aromatic ring. In the case of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate , a significant dihedral angle of 47.63 (14)° is observed between the 3-fluoro-4-nitrophenyl ring and the adjacent benzene ring of the tosyl group. nih.gov This twisted conformation is a common feature in diaryl sulfonate esters, arising from steric and electronic interactions between the two aromatic systems and the bridging sulfonate group.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀FNO₅S |

| Molecular Weight | 311.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 14.2596 (5) |

| b (Å) | 11.4800 (3) |

| c (Å) | 8.3602 (2) |

| Volume (ų) | 1368.57 (7) |

| Z (Formula units/cell) | 4 |

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular architecture of this compound analogues is stabilized by a network of noncovalent interactions. Weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions are the predominant forces governing the crystal packing.

In the structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate , π–π stacking is observed between the electron-deficient nitrophenyl rings of adjacent molecules. nih.gov These rings arrange in a nearly parallel fashion, with a centroid–centroid distance of 3.7806 (16) Å, indicating a significant stabilizing interaction. nih.gov This type of stacking is common in aromatic compounds and plays a crucial role in the formation of the crystal lattice.

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of organic molecules. For a compound like this compound, DFT calculations can provide deep insights into its electronic structure, spectroscopic characteristics, and reactivity, complementing experimental findings.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the phenyl ring and the oxygen atoms of the methanesulfonate group. The LUMO, conversely, would be concentrated on the electron-deficient 4-fluoro-3-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap generally signifies high chemical reactivity and low kinetic stability. researchgate.net Computational studies on similar nitrophenyl derivatives show that the presence of electron-withdrawing groups tends to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -7.0 to -9.0 | Correlates with ionization potential (electron-donating ability) |

| E(LUMO) | -2.0 to -4.0 | Correlates with electron affinity (electron-accepting ability) |

| Energy Gap (ΔE) | ~4.0 to ~5.0 | Indicator of chemical reactivity and kinetic stability |

Prediction of Spectroscopic Properties

DFT calculations are a powerful method for predicting the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions associated with the π → π* and n → π* excitations within the fluoronitrophenyl chromophore.

Modeling of Reaction Transition States and Pathways

Computational chemistry provides essential tools for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For sulfonate esters like this compound, a key reaction is hydrolysis.

DFT studies have been employed to investigate the mechanism of sulfonate ester hydrolysis, a reaction that has been debated as proceeding through either a concerted (Sₙ2-like) or a stepwise pathway involving a pentavalent intermediate. rsc.orgacs.org Computational modeling can locate the transition state structures for both potential pathways. By comparing the calculated activation energies, researchers can predict which mechanism is more favorable under specific conditions. Some computational evidence supports a two-step mechanism with a pentavalent intermediate, particularly when a strong nucleophile and a poor leaving group are involved. rsc.org However, other detailed computational studies find no evidence for a stable intermediate, suggesting the reaction follows a concerted pathway with a transition state that may closely resemble the hypothetical pentavalent species. acs.org Modeling these pathways for this compound would provide valuable insights into its reactivity and stability.

Future Prospects and Emerging Research Areas

Exploration of Novel Catalytic Transformations Involving 4-Fluoro-3-nitrophenyl Methanesulfonate (B1217627)

The methanesulfonate group in 4-fluoro-3-nitrophenyl methanesulfonate serves as a versatile leaving group, making the compound an excellent substrate for a variety of catalytic cross-coupling reactions. While aryl halides have traditionally dominated this field, the use of aryl sulfonates like mesylates is increasingly attractive due to their stability and the fact that they can be readily prepared from widely available phenols. Future research is focused on expanding the portfolio of catalytic transformations beyond established methods.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to aryl mesylates continues to evolve. Researchers are exploring novel catalyst systems, particularly those based on electron-rich biarylmonophosphine ligands, to enhance the reactivity and scope of these transformations. For instance, catalyst systems that are highly active for C-N cross-coupling reactions have been developed, enabling the efficient amination of aryl mesylates. Similarly, advancements in palladium catalysis have enabled the first general method for the phosphorylation of aryl mesylates, a reaction of significant interest for creating compounds with applications in medicinal and materials chemistry.

Beyond palladium, other transition metals are being investigated to unlock new reactivity pathways. Nickel catalysis, for example, presents a more cost-effective alternative for certain cross-coupling reactions. The development of catalyst systems for Stille cross-coupling reactions of aryl mesylates has demonstrated success with a variety of aryl and heteroaryl sulfonates.

Future work in this area will likely concentrate on:

Developing catalysts for challenging C-C bond formations: This includes Sonogashira, Hiyama, and Kumada-Corriu-type couplings which are less developed for aryl mesylates compared to their halide counterparts.

Exploring chemoselective reactions: Given the multiple reactive sites on this compound (the C-F bond, the C-OMs bond, and the nitro group), designing catalysts that can selectively target one site while leaving others intact is a significant goal.

Functionalization of the nitro group: Investigating catalytic methods to transform the nitro group (e.g., reduction to an amine, conversion to other functional groups) in concert with or subsequent to cross-coupling at the mesylate position.

| Coupling Reaction | Coupling Partner | Potential Product Type | Reference |

|---|---|---|---|

| Amination (Buchwald-Hartwig) | Primary/Secondary Amines | Di- or Tri-substituted Amines | |

| Phosphorylation | H-phosphonates, H-phosphinate esters | Aryl Phosphonates/Phosphinates | |

| Stille Coupling | Organostannanes (e.g., Ar-SnBu3) | Biaryls, Aryl-heteroaryls | |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryls |

Development of Asymmetric Syntheses Utilizing Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound is itself achiral, it can serve as a precursor to chiral derivatives or be used in reactions that generate chirality. The development of asymmetric methods involving this building block is a promising research frontier.

One major avenue of exploration involves the conversion of the sulfonate ester into a chiral sulfur-containing functional group. Chiral sulfur centers, such as those in sulfinate esters and sulfoximines, are increasingly recognized as valuable pharmacophores that can expand the chemical space for drug discovery. Research has demonstrated straightforward access to enantioenriched sulfinate esters through the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts. This suggests a potential pathway where the methanesulfonate group of this compound could be transformed into a sulfinate, which could then undergo asymmetric functionalization.

Another approach is the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions. By employing a chiral catalyst, it is possible to perform enantioselective transformations, such as the synthesis of atropisomeric biaryls or the creation of new stereocenters adjacent to the aromatic ring. Future research could focus on designing reactions where this compound couples with a prochiral nucleophile under the control of a chiral catalyst to yield an enantiomerically enriched product. The development of organocatalyzed asymmetric reactions, such as enantioselective conjugate additions to derivatives of the title compound, also represents a viable strategy for creating chiral molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.

Nitration reactions, which are necessary to produce the nitroaromatic core of this compound, are often highly exothermic and can pose significant safety risks in large-scale batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat and mass transfer, preventing the formation of dangerous hotspots and minimizing the formation of byproducts. The continuous nature of flow processing also allows for the safe handling of potentially hazardous intermediates.

The integration of this compound into multistep automated synthesis platforms is another key area of development. By combining flow reactors with in-line analytics and computer control, complex synthetic sequences can be performed automatically. This enables high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and efficient process optimization. For example, a flow system could be designed to first synthesize the nitroaromatic precursor, then perform the mesylation, and finally subject the this compound to a cross-coupling reaction in a telescoped sequence without intermediate isolation. Such integrated systems represent a powerful tool for accelerating chemical research and development.

| Parameter | Advantage in Flow vs. Batch | Relevance to Synthesis/Use | Reference |

|---|---|---|---|

| Safety | Superior heat transfer minimizes risk of thermal runaways; small reactor volume contains hazardous materials. | Crucial for exothermic nitration step and for handling energetic intermediates. | |

| Efficiency & Yield | Precise control over reaction time, temperature, and stoichiometry leads to cleaner reactions and higher yields. | Reduces byproduct formation in nitration and subsequent cross-coupling reactions. | |

| Scalability | Production is scaled by running the system for longer or by "numbering-up" (running parallel reactors), not by using larger, riskier vessels. | Facilitates seamless transition from laboratory-scale synthesis to industrial production. | |

| Automation | Amenable to integration with automated pumps, in-line monitoring, and feedback control for process optimization. | Enables high-throughput screening and rapid synthesis of derivative libraries. |

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and guiding experimental design. For this compound, predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and related Quantitative Structure-Property Relationship (QSPR) studies, can provide valuable insights.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. By calculating a set of numerical values, or "descriptors," that describe the physicochemical properties of molecules, these models can predict the activity of new, unsynthesized compounds. For derivatives of this compound, QSAR could be used to predict their potential as enzyme inhibitors, receptor ligands, or other biologically active agents. For example, a model could be built to correlate descriptors (such as electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) with the observed inhibitory activity of a library of derivatives against a specific biological target.

Beyond biological activity, computational models can predict chemical reactivity. Machine learning algorithms can be trained on datasets of known reactions to predict the outcomes (e.g., yield, selectivity) for new substrates. Such a model could be applied to this compound to predict its success in various cross-coupling reactions with different partners and under different catalytic conditions. This in silico screening can save significant time and resources by prioritizing the most promising experiments for laboratory investigation.

Design of Next-Generation Fluorinated Aromatic Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This compound is itself a valuable fluorinated building block, but it also serves as a platform for the design and synthesis of more complex, next-generation fluorinated aromatics.

Future research will focus on using the compound as a starting point for novel fluorinated structures. Strategies include:

Synthesis of Fluorinated Heterocycles: The reactive sites on the molecule can be used to construct heterocyclic rings. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with a group introduced via cross-coupling at the mesylate position. This could lead to novel fluorinated quinolines, benzimidazoles, or other important heterocyclic scaffolds.

Introduction of Diverse Fluoroalkyl Groups: While the parent compound contains a single fluorine atom, it can be a precursor to molecules containing more complex fluorine-containing moieties like -CF₃, -OCF₃, or -SF₅, which are highly sought after in drug design. Methodologies that allow for the introduction of these groups, potentially through novel catalytic transformations, are an active area of research.

Development of Novel Fluorination Methodologies: The existing fluorine atom can influence the reactivity of the aromatic ring, potentially enabling new types of fluorination reactions at other positions on the ring. The search for new catalytic fluorination reactions using starting materials like chlorinated aromatics is an ongoing effort that could be adapted to this system.

By leveraging this compound as a versatile starting material, chemists can continue to expand the toolbox of available fluorinated building blocks, paving the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3-nitrophenyl methanesulfonate?

Methodological Answer: The compound is synthesized via sulfonation of 4-fluoro-3-nitrophenol using methanesulfonyl chloride (MsCl) under anhydrous conditions. A typical protocol involves:

- Dissolving 4-fluoro-3-nitrophenol in dry dichloromethane (DCM) with pyridine as a base.

- Adding MsCl dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Quenching with ice-water, extracting with DCM, and purifying via column chromatography (hexane:ethyl acetate, 3:1).

- Yield: ~75–85% (purity >95% by HPLC). The reaction efficiency depends on the electron-withdrawing nitro group, which enhances sulfonate ester formation .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as doublets at δ 8.35 (d, J = 8.4 Hz, 1H) and δ 7.85 (d, J = 8.0 Hz, 1H), with the methanesulfonate methyl group at δ 3.15 (s, 3H).

- ¹⁹F NMR : A singlet at δ -112 ppm (CF coupling observed in related fluoro-nitro compounds).

- IR Spectroscopy : Strong S=O stretches at 1350 cm⁻¹ and 1170 cm⁻¹.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 249.1 (calculated 249.18) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C. Avoid prolonged exposure to moisture, as hydrolysis regenerates 4-fluoro-3-nitrophenol .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the methanesulfonate moiety in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The meta-nitro group activates the para-fluorine and adjacent sulfonate group via electron withdrawal, facilitating SNAr reactions. For example:

Q. What contradictions exist in reported thermal stability data, and how can they be resolved?

Methodological Answer:

- Reported Data : Some studies cite decomposition at 150°C (TGA), while others note stability up to 180°C (DSC).

- Resolution : Contradictions arise from analytical conditions. TGA (N₂ atmosphere) detects mass loss from sublimation, whereas DSC (sealed pans) measures true thermal decomposition. Use dynamic vapor sorption (DVS) to assess hygroscopicity’s role in stability .

Q. How can computational modeling predict adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

- Experimental Design : Use quartz crystal microbalance with dissipation (QCM-D) to measure adsorption kinetics on silica (model indoor surfaces).

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Results show strong adsorption (-45 kJ/mol) via sulfonate-O···Si and nitro-O···H bonds. Validate with XPS surface analysis .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.